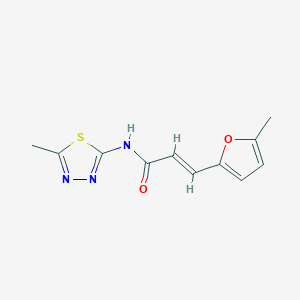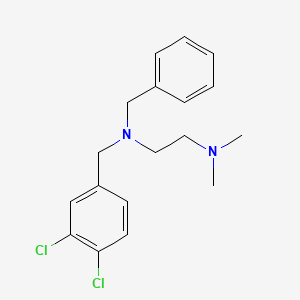![molecular formula C13H17NO3S B5811161 4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine CAS No. 70733-83-4](/img/structure/B5811161.png)
4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine, also known as DMTS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMTS is a morpholine derivative that has a carbonothioyl group attached to a 2,3-dimethoxyphenyl ring. This compound has been synthesized and studied for its various properties and potential applications.
作用机制
The mechanism of action of 4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine is not fully understood. However, it is believed that the carbonothioyl group attached to the 2,3-dimethoxyphenyl ring plays a crucial role in its biological activity. The carbonothioyl group is known to interact with various biological molecules, such as proteins and enzymes, leading to the inhibition of their activity.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as the growth of various bacteria and fungi. This compound has also been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine in lab experiments is its potent biological activity. This compound has been found to exhibit strong antitumor, antimicrobial, and antifungal properties, making it a useful tool for studying the biological mechanisms underlying these diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects on certain cell types, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine. One potential area of interest is in the development of new drugs for the treatment of cancer and other diseases. This compound has been found to exhibit potent antitumor activity, making it a potential candidate for the development of new cancer drugs. Another potential area of interest is in the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound interacts with biological molecules and the underlying mechanisms of its biological activity. Additionally, the potential toxicity of this compound needs to be further investigated to determine its safety for use in humans.
合成方法
The synthesis of 4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine involves the reaction of 2,3-dimethoxybenzoyl chloride with morpholine in the presence of a base, followed by the addition of carbon disulfide. The resulting product is then purified through recrystallization to obtain pure this compound.
科学研究应用
4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit antitumor, antimicrobial, and antifungal properties, making it a potential candidate for the development of new drugs.
属性
IUPAC Name |
(2,3-dimethoxyphenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-15-11-5-3-4-10(12(11)16-2)13(18)14-6-8-17-9-7-14/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRQJTBIJUUVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220996 |
Source


|
| Record name | Morpholine, 1-(2,3-dimethoxythiobenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70733-83-4 |
Source


|
| Record name | Morpholine, 1-(2,3-dimethoxythiobenzoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070733834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 1-(2,3-dimethoxythiobenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811079.png)

![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B5811103.png)

![3-amino-N-cyclopropyl-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5811109.png)

![N-1,3-thiazol-2-yl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5811118.png)
![1-(4-fluorophenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5811120.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5811130.png)

![methyl 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5811141.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811150.png)

![2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide](/img/structure/B5811165.png)